4-(3,5-Dimethylphenyl)-2-fluorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,5-Dimethylphenyl)-2-fluorophenol is an organic compound characterized by the presence of a fluorine atom and a hydroxyl group attached to a phenyl ring, which is further substituted with two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dimethylphenyl)-2-fluorophenol typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dimethylphenol and 2-fluorobenzene as the primary starting materials.
Halogenation: The 3,5-dimethylphenol undergoes halogenation to introduce a fluorine atom at the ortho position relative to the hydroxyl group.
Coupling Reaction: The halogenated intermediate is then subjected to a coupling reaction with 2-fluorobenzene under specific conditions, such as the presence of a palladium catalyst and a suitable base, to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Halogenation: Utilizing continuous flow reactors to achieve efficient halogenation of 3,5-dimethylphenol.
Catalytic Coupling: Employing high-throughput catalytic systems to facilitate the coupling reaction with 2-fluorobenzene, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dimethylphenyl)-2-fluorophenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to remove the fluorine atom, resulting in a simpler phenol derivative.
Substitution: The fluorine atom can be substituted with other functional groups, such as amino or nitro groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or ammonia.
Major Products Formed
Oxidation: Formation of 4-(3,5-dimethylphenyl)-2-fluorobenzaldehyde.
Reduction: Formation of 4-(3,5-dimethylphenyl)phenol.
Substitution: Formation of 4-(3,5-dimethylphenyl)-2-aminophenol or 4-(3,5-dimethylphenyl)-2-nitrophenol.
Scientific Research Applications
4-(3,5-Dimethylphenyl)-2-fluorophenol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and pathways.
Biological Studies: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 4-(3,5-Dimethylphenyl)-2-fluorophenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways, such as the WNT/β-catenin pathway, which is involved in cell proliferation and differentiation.
Comparison with Similar Compounds
Similar Compounds
4-(3,5-Dimethylphenyl)phenol: Lacks the fluorine atom, resulting in different chemical reactivity and biological activity.
2-Fluoro-4-methylphenol: Contains a single methyl group and a fluorine atom, leading to distinct properties compared to 4-(3,5-Dimethylphenyl)-2-fluorophenol.
4-(3,5-Dimethylphenyl)-2-nitrophenol: Contains a nitro group instead of a fluorine atom, which significantly alters its chemical and biological behavior.
Properties
IUPAC Name |
4-(3,5-dimethylphenyl)-2-fluorophenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO/c1-9-5-10(2)7-12(6-9)11-3-4-14(16)13(15)8-11/h3-8,16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHYJPVINOFVRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC(=C(C=C2)O)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10684133 |
Source
|
Record name | 3-Fluoro-3',5'-dimethyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10684133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261943-46-7 |
Source
|
Record name | 3-Fluoro-3',5'-dimethyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10684133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.